Maraviroc mechanism of action as a CCR5 antagonist
Maraviroc mechanism of action as a CCR5 antagonist
An In-depth Technical Guide on the Core Mechanism of Action of Maraviroc as a CCR5 Antagonist
Executive Summary
Maraviroc is a first-in-class, orally bioavailable small molecule that functions as a selective, slowly reversible, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to a transmembrane pocket within the CCR5 receptor, Maraviroc induces and stabilizes a receptor conformation that is unrecognizable to the HIV-1 envelope glycoprotein gp120.[3][4] This action effectively blocks the entry of CCR5-tropic (R5) HIV-1 strains into host CD4+ cells, a critical step in the viral lifecycle.[5] This document provides a detailed examination of Maraviroc's mechanism of action, its quantitative pharmacological profile, its impact on cellular signaling, and the experimental methodologies used to characterize its function. It is intended for researchers, scientists, and professionals in the field of drug development.
HIV-1 Entry and the Role of the CCR5 Co-Receptor
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages. This initial interaction triggers a significant conformational change in gp120, exposing a binding site for a secondary co-receptor. Depending on the viral strain, this co-receptor is typically either CCR5 or CXCR4. Strains that utilize CCR5 are termed R5-tropic and are predominant in early-stage infection. The subsequent binding of gp120 to CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Core Mechanism of Action: Allosteric Antagonism
Maraviroc is not a competitive inhibitor that directly blocks the gp120 binding site. Instead, it functions as a non-competitive, allosteric antagonist. It binds reversibly to a hydrophobic pocket formed by the transmembrane (TM) helices of CCR5, a site distinct from the extracellular domains where gp120 and native chemokines interact.
Molecular Binding Site
Crystallographic studies of the CCR5-Maraviroc complex reveal that Maraviroc inserts deep within the 7TM bundle. This binding site is distinct from the proposed recognition sites for both chemokines and the viral gp120 glycoprotein. Key residues within CCR5 that are critical for Maraviroc binding include Trp86, Tyr108, Ile198, Phe109, Trp248, and Glu283. The binding of Maraviroc within this pocket stabilizes the receptor in an inactive conformation.
Induction of Conformational Change and Inverse Agonism
Upon binding, Maraviroc induces a conformational change in the extracellular loops (ECLs) of CCR5. This altered conformation is no longer recognized by the CD4-bound gp120 protein, thereby preventing viral attachment and subsequent entry. Maraviroc has been characterized as an inverse agonist, meaning it stabilizes CCR5 in an inactive state, which is evident by the conformation of conserved GPCR residues like Trp2486.48. This stabilization not only blocks viral entry but also inhibits the downstream signaling that would normally be triggered by natural chemokine ligands like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).
Quantitative Pharmacology
The potency of Maraviroc has been extensively characterized through a variety of in vitro assays. The data demonstrate its high affinity for CCR5 and potent antiviral activity against R5-tropic HIV-1.
Table 1: Maraviroc Activity in CCR5 Binding and Functional Assays
| Assay Type | Ligand/Stimulant | Cell Type/Preparation | Endpoint | IC50 Value (nM) | Reference(s) |
| Radioligand Binding | MIP-1α (CCL3) | HEK-293 Membranes | Inhibition of Binding | 3.3 | |
| Radioligand Binding | MIP-1β (CCL4) | HEK-293 Membranes | Inhibition of Binding | 7.2 | |
| Radioligand Binding | RANTES (CCL5) | HEK-293 Membranes | Inhibition of Binding | 5.2 | |
| Calcium Flux | MIP-1α, MIP-1β, RANTES | HEK-293 Cells | Inhibition of Ca2+ Release | 7 - 30 | |
| GTPγS Binding | MIP-1β | HEK-293 Membranes | Inhibition of GDP/GTP Exchange | - (Effective) |
Table 2: Maraviroc Antiviral Activity
| HIV-1 Strain(s) | Cell Type | Assay Duration | Endpoint | Value (nM) | Reference(s) |
| Lab-adapted (Ba-L) | PBMCs (Pooled Donor) | 5 days | IC90 | 3.1 | |
| Lab-adapted (Ba-L) | PM-1 Cells | 5 days | IC90 | 1.1 | |
| 43 Primary Isolates | PBMCs | - | Geometric Mean IC90 | 2.0 | |
| 200 Pseudotyped Viruses | HeLa-P4 Cells | Single-cycle | Geometric Mean IC90 | 13.7 | |
| HIV-1 Bal R5 | TZM-bl Cells | 3 days | IC50 | 0.2 |
Impact on CCR5 Signaling
As a functional antagonist, Maraviroc blocks the intracellular signaling cascades typically initiated by chemokine binding to CCR5. In a canonical pathway, chemokine binding leads to the coupling of Gαi proteins, inhibition of adenylyl cyclase, and mobilization of intracellular calcium stores. Maraviroc effectively inhibits chemokine-induced calcium redistribution and GDP-GTP exchange at the CCR5/G-protein complex. Importantly, Maraviroc itself does not trigger these downstream events, confirming it is devoid of agonist activity. Furthermore, unlike natural ligands such as RANTES, Maraviroc does not induce the internalization of the CCR5 receptor from the cell surface.
Mechanisms of Resistance
HIV-1 can develop resistance to Maraviroc through two primary pathways:
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Co-receptor Switching: The outgrowth of pre-existing viral variants that use the CXCR4 co-receptor (X4-tropic) or are dual/mixed-tropic. Since Maraviroc is specific to CCR5, it is ineffective against these strains. This is the most common reason for virologic failure in patients on Maraviroc.
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Recognition of Drug-Bound CCR5: The development of mutations in the V3 loop of the gp120 envelope protein. These mutations allow the R5-tropic virus to recognize and utilize the Maraviroc-bound conformation of CCR5 for cell entry. This mechanism does not involve a shift in co-receptor preference but rather an adaptation to the drug's presence. Phenotypically, this form of resistance is characterized by a plateau of incomplete viral inhibition at high drug concentrations (reduced maximal percentage inhibition, or MPI) rather than a significant shift in the IC50.
Key Experimental Methodologies
The characterization of Maraviroc's mechanism of action relies on a suite of specialized biochemical and cellular assays.
Radioligand Binding Competition Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
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Protocol:
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Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human CCR5 receptor (e.g., HEK-293 cells).
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Incubation: A fixed concentration of a radiolabeled CCR5 chemokine (e.g., 125I-MIP-1β or 3H-Maraviroc) is incubated with the cell membranes in a suitable binding buffer.
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Competition: The incubation is performed across a range of concentrations of unlabeled Maraviroc.
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Separation: The reaction mixture is passed through a filter plate to separate membrane-bound radioligand from the unbound radioligand.
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Detection: The radioactivity retained on the filter is measured using a scintillation counter.
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Analysis: Data are plotted as percent inhibition versus drug concentration to calculate the IC50 value.
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HIV-1 Pseudovirus Entry Assay
This is a single-cycle replication assay used to measure the ability of an antiviral agent to block viral entry into target cells.
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Protocol:
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Pseudovirus Production: Plasmids encoding an HIV-1 backbone (lacking the env gene but containing a reporter like luciferase) and a plasmid encoding a specific gp120/gp41 envelope are co-transfected into producer cells (e.g., HEK 293T).
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Target Cell Preparation: Target cells expressing CD4 and CCR5 (e.g., TZM-bl or U87.CD4.CCR5 cells) are seeded in microplates.
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Inhibition: Cells are pre-incubated with serial dilutions of Maraviroc.
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Infection: A standardized amount of pseudovirus supernatant is added to the wells.
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Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
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Detection: Cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured using a luminometer.
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Analysis: The reduction in reporter signal relative to untreated controls is used to calculate the IC50/IC90.
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Conclusion
Maraviroc employs a sophisticated allosteric mechanism to inhibit HIV-1 entry. By binding to a transmembrane pocket within CCR5, it stabilizes an inactive receptor conformation that is incapable of facilitating the fusion of R5-tropic HIV-1 with the host cell membrane. This targeted action, distinct from that of other antiretroviral classes, provides a critical therapeutic option for the management of HIV-1 infection. A thorough understanding of its binding kinetics, interaction with the receptor, and potential resistance pathways is essential for its optimal clinical use and for the development of future generations of entry inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 4. HIV-1 Escape from the CCR5 Antagonist Maraviroc Associated with an Altered and Less-Efficient Mechanism of gp120-CCR5 Engagement That Attenuates Macrophage Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
